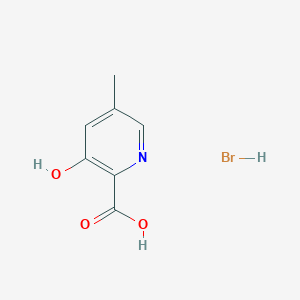

3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide

Description

Properties

IUPAC Name |

3-hydroxy-5-methylpyridine-2-carboxylic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.BrH/c1-4-2-5(9)6(7(10)11)8-3-4;/h2-3,9H,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWCDMVFLYQASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(=O)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461705-76-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-hydroxy-5-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide typically involves the reaction of 3-hydroxy-5-methylpyridine-2-carboxylic acid with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrobromide salt. The reaction conditions often include the use of a solvent such as water or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of 3-keto-5-methylpyridine-2-carboxylic acid.

Reduction: Formation of 3-hydroxy-5-methylpyridine-2-methanol.

Substitution: Formation of 3-hydroxy-5-methylpyridine-2-carboxylic acid derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block for the development of drugs targeting various diseases, including cancer and inflammatory conditions. The compound's ability to inhibit specific biological pathways makes it a candidate for drug formulation aimed at diseases exacerbated by inflammatory processes.

Case Study: Anti-inflammatory Agents

Research has indicated that derivatives of pyridine compounds can inhibit the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses. Inhibiting IKK can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, making this compound a potential candidate for developing anti-inflammatory medications .

Biochemistry

Buffering Agent

In biochemical applications, this compound serves as an organic buffer. Buffers are essential in maintaining pH stability during biochemical reactions, which is critical for enzyme activity and protein stability. This compound's buffering capacity is leveraged in various laboratory settings to facilitate biochemical assays and reactions .

Enzyme Inhibition Studies

The compound has also been employed in enzyme inhibition studies. Its structural properties allow it to interact with specific enzymes, providing insights into enzyme kinetics and pathways. This application is particularly important in drug discovery, where understanding enzyme interactions can lead to more effective therapeutics.

Agrochemistry

Pesticide Development

In agrochemical research, this compound is being investigated for its potential use in developing new pesticides. The compound's ability to influence plant metabolism and its potential effects on pest physiology make it a subject of interest for creating environmentally friendly pest control agents.

Case Study: Plant Growth Regulation

Studies have shown that certain pyridine derivatives can act as plant growth regulators. By modulating growth pathways, these compounds can enhance crop yield and resistance to environmental stressors. The application of this compound in this context could lead to advancements in sustainable agriculture practices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromide ion may also play a role in modulating the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Key Research Findings

- Solubility and Stability: The hydrobromide salt form of the target compound enhances aqueous solubility compared to non-ionic analogs like 2-Bromo-3-methylpyridine . However, ester derivatives (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) exhibit higher lipid solubility due to trifluoromethyl and chloro groups .

- Acidity : The carboxylic acid group in the target compound increases acidity (pKa ~2–3) compared to aldehydes or esters, influencing its reactivity in coupling reactions .

- Synthetic Utility : Hydrobromide salts are often used to stabilize intermediates in porphyrin synthesis, as seen in coproporphyrin III synthesis using pyrromethene hydrobromides .

Notes

- Supplier Availability : The target compound is available from five suppliers, indicating its specialized but accessible status .

Biological Activity

3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide is an organic compound with significant biological activity. It is a derivative of pyridine and has garnered attention for its potential applications in pharmacology and biochemistry.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C7H8BrNO3

- CAS Number : 1461705-76-9

This compound features a hydroxyl group, a carboxylic acid group, and a bromine atom, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit:

- Antimicrobial Properties : It has been studied for its ability to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting cellular functions in target organisms .

Case Studies and Research Findings

- Antibacterial Activity :

-

Antifungal Properties :

- Research demonstrated that this compound displayed antifungal activity against Candida species, suggesting potential applications in treating fungal infections.

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 2-Methyl-3-hydroxypyridine-5-carboxylic acid | Moderate | Low | Yes |

| 5-Hydroxynicotinic acid | Low | High | Yes |

This table highlights the comparative biological activities of this compound against similar compounds, showcasing its unique profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-5-methylpyridine-2-carboxylic acid hydrobromide in laboratory settings?

- Methodology : A common approach involves bromination of the pyridine core followed by hydrolysis. For example, bromination of 5-methylpyridine derivatives using HBr or hydrobromide salts (e.g., pyridine hydrobromide perbromide) under controlled conditions can yield intermediates, which are subsequently hydrolyzed to introduce the carboxylic acid group . Reaction optimization (e.g., temperature, stoichiometry of HBr) is critical to avoid over-bromination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substitution patterns on the pyridine ring and hydroxyl/carboxylic acid groups. Chemical shifts near δ 8-9 ppm (pyridine protons) and δ 12-14 ppm (carboxylic acid protons) are diagnostic .

- IR : Strong absorption bands for -OH (3200–3600 cm) and carboxylic acid C=O (1680–1720 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for bromine isotopes (e.g., Br/Br) .

Q. How does the hydrobromide salt form affect solubility and experimental design?

- Methodology : The hydrobromide salt enhances water solubility compared to the free base, facilitating biological assays. Solubility tests in DMF, DMSO, or aqueous buffers (pH 4–7) are recommended for formulation studies. Precipitation at high pH (>8) due to deprotonation requires pH-controlled conditions .

Advanced Research Questions

Q. What strategies mitigate byproduct formation during synthesis?

- Methodology :

- Regioselective Bromination : Use directing groups (e.g., methyl or hydroxyl) to control bromination positions. For example, the methyl group at C5 directs bromination to C2 or C6 positions .

- Purification : HPLC (≥98% purity) or recrystallization from ethanol/water mixtures removes impurities like di-brominated derivatives .

- Catalytic Optimization : Catalysts like NBS (N-bromosuccinimide) with HBr improve selectivity .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for confirming the hydrobromide salt’s geometry. For example, hydrogen bonding between the carboxylic acid group and bromide ion stabilizes the crystal lattice. Similar studies on pyrrolidine-carboxylic acid derivatives (e.g., [(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid]) demonstrate the importance of intermolecular interactions in crystal packing .

Q. How do conflicting reports on biological activity inform assay design?

- Methodology :

- Purity Validation : Discrepancies in pharmacological data (e.g., enzyme inhibition) often arise from impurities. Use HPLC-validated samples (≥98% purity) and control for residual solvents .

- Target-Specific Assays : Test activity against structurally related targets (e.g., kinases or metabolic enzymes) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .

Q. What computational methods predict the compound’s reactivity in complex reactions?

- Methodology :

- DFT Calculations : Model reaction pathways (e.g., bromination or hydrolysis) using Gaussian or ORCA software. Compare activation energies for competing pathways to predict regioselectivity .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., binding pockets of enzymes) to guide SAR (structure-activity relationship) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.